2,6-Dichloro-3-(difluoromethoxy)benzonitrile
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluoroacetophenone.
Chlorination: The starting material undergoes chlorination using chlorine gas in glacial acetic acid to introduce the chlorine atoms.
Difluoromethylation: The chlorinated intermediate is then subjected to difluoromethylation using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Coupling: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Sciences: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Lacks the difluoromethoxy group, resulting in different chemical properties.
3-(Difluoromethoxy)benzonitrile: Lacks the chlorine atoms, affecting its reactivity and applications.
2,6-Difluorobenzonitrile: Contains fluorine atoms instead of chlorine, leading to variations in its chemical behavior.
Uniqueness
2,6-Dichloro-3-(difluoromethoxy)benzonitrile is unique due to the combination of chlorine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in pharmaceuticals, agrochemicals, and material sciences .
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPDNUSCWQNTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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